Dimethylphenyl)-5,10-dihydroboranthrene
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Overview
Description
Dimethylphenyl)-5,10-dihydroboranthrene: is a diboron compound with a donor-acceptor-donor (D-A-D) structure. It features two electron-donating carbazoles on both ends and an electron-accepting dihydroboranthrene in the middle, bridged by two 2,6-dimethylphenyl groups between the donor and acceptor units . This compound is known for its high purity and is used in various advanced applications, particularly in organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylphenyl)-5,10-dihydroboranthrene involves multiple steps, starting with the preparation of the carbazole and dihydroboranthrene units. These units are then linked through a series of reactions involving the 2,6-dimethylphenyl groups. The final product is obtained through purification techniques such as sublimation to achieve high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Dimethylphenyl)-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Dimethylphenyl)-5,10-dihydroboranthrene has a wide range of scientific research applications, including:
Chemistry:
- Used as a dopant material in organic electronics, particularly in OLEDs, due to its excellent photoluminescence quantum yield and balanced electron and hole transport properties .
Biology:
- Investigated for its potential use in biological imaging and sensing applications due to its fluorescent properties .
Medicine:
- Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical structure and reactivity .
Industry:
Mechanism of Action
The mechanism of action of Dimethylphenyl)-5,10-dihydroboranthrene involves its ability to convert triplet excitons into singlet excitons via reverse intersystem crossing (RIC). This process is facilitated by the D-A-D structure, which allows for efficient energy transfer and emission of light. The molecular targets and pathways involved include the interaction of the compound with electron and hole transport layers in OLEDs, leading to enhanced device stability and efficiency .
Comparison with Similar Compounds
5,10-Bis(4-(9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene: A similar compound with a slightly different structure, used in similar applications.
5,10-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene: Another similar compound with tert-butyl groups, offering different electronic properties.
Uniqueness: Dimethylphenyl)-5,10-dihydroboranthrene is unique due to its high photoluminescence quantum yield, balanced electron and hole transport properties, and its ability to enhance the stability and efficiency of OLEDs. Its D-A-D structure and the presence of 2,6-dimethylphenyl groups contribute to its distinct properties and applications .
Properties
Molecular Formula |
C68H72B2N2 |
---|---|
Molecular Weight |
938.9 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-[4-[10-[4-(3,6-ditert-butylcarbazol-9-yl)-2,6-dimethylphenyl]boranthren-5-yl]-3,5-dimethylphenyl]carbazole |
InChI |
InChI=1S/C68H72B2N2/c1-41-33-49(71-59-29-25-45(65(5,6)7)37-51(59)52-38-46(66(8,9)10)26-30-60(52)71)34-42(2)63(41)69-55-21-17-19-23-57(55)70(58-24-20-18-22-56(58)69)64-43(3)35-50(36-44(64)4)72-61-31-27-47(67(11,12)13)39-53(61)54-40-48(68(14,15)16)28-32-62(54)72/h17-40H,1-16H3 |
InChI Key |
DPBRMKKDCORIAG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)C4=C(C=C(C=C4C)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C)C8=C(C=C(C=C8C)N9C1=C(C=C(C=C1)C(C)(C)C)C1=C9C=CC(=C1)C(C)(C)C)C |
Origin of Product |
United States |
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